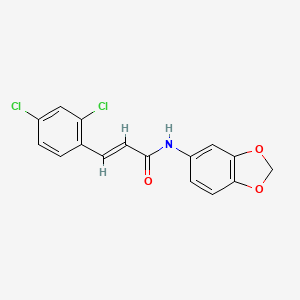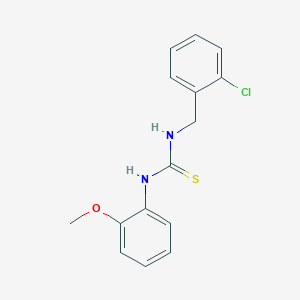
N-1,3-benzodioxol-5-yl-3-(2,4-dichlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-3-(2,4-dichlorophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDAA and has been widely studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
BDAA exerts its biological effects by binding to specific targets in the body, including enzymes and receptors. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Additionally, BDAA has been found to inhibit FAAH, an enzyme responsible for the breakdown of endocannabinoids, which play a key role in pain modulation and inflammation. BDAA has also been shown to bind to CB1 receptors, which are involved in a variety of physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
BDAA has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on enzymes and receptors, BDAA has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce inflammation in animal models of inflammatory diseases. BDAA has also been found to have neuroprotective effects, potentially making it a useful therapeutic agent for neurological disorders.
実験室実験の利点と制限
BDAA has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. Additionally, it has been shown to exhibit potent biological activity at relatively low concentrations, making it a useful tool for studying specific biological processes. However, like all chemical compounds, BDAA has limitations in terms of its stability and solubility, which can affect its efficacy and reproducibility in experiments.
将来の方向性
There are several potential future directions for research on BDAA. One area of interest is the development of BDAA-based therapeutics for the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms by which BDAA exerts its biological effects and to identify additional targets for this compound. Finally, the development of new synthetic methods for BDAA and related compounds could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
合成法
The synthesis of BDAA involves the condensation of 2,4-dichlorophenylacetonitrile with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting intermediate is then treated with acryloyl chloride to obtain BDAA. This synthesis method has been optimized for high yields and purity.
科学的研究の応用
BDAA has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including COX-2, FAAH, and CB1. These properties make it a promising candidate for the development of novel therapeutics for a variety of diseases, including cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-11-3-1-10(13(18)7-11)2-6-16(20)19-12-4-5-14-15(8-12)22-9-21-14/h1-8H,9H2,(H,19,20)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWFGAHZXGWNOK-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)


![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5706651.png)
![3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)

